3-(Oxetan-3-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

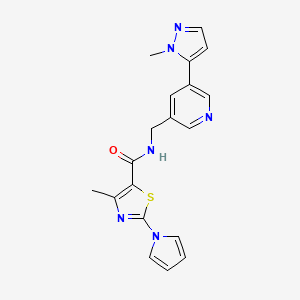

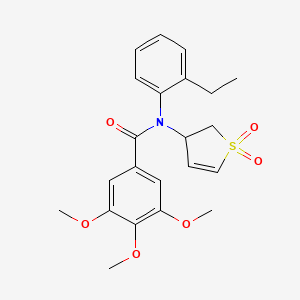

3-(Oxetan-3-yl)phenol is a chemical compound with the CAS Number: 1782816-49-2 . It has a molecular weight of 150.18 . It is available in powder form .

Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code for this compound is 1S/C9H10O2/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,10H,5-6H2 .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 65-66 degrees Celsius . The compound has a molecular weight of 150.18 .Mechanism of Action

Target of Action

This compound is a derivative of oxetane, which has been used to improve the physiochemical properties of drugs . Oxetane-containing drugs have been shown to disrupt protein microtubule functions in cells , but it’s unclear if 3-(Oxetan-3-yl)phenol shares this target.

Mode of Action

Oxetane, a structural motif in this compound, is known to be a good hydrogen-bond acceptor and can donate electron density as a lewis base

Biochemical Pathways

Oxetane derivatives have been synthesized through two major pathways: intramolecular williamson ether synthesis and light-mediated paternò-büchi [2+2] cycloaddition reaction . These pathways could potentially be affected by the presence of this compound.

Pharmacokinetics

Oxetane is known to be more metabolically stable and lipophilicity neutral . This suggests that this compound may have similar properties, potentially leading to good bioavailability.

Result of Action

Oxetane-containing drugs have been shown to disrupt protein microtubule functions in cells . If this compound shares this mechanism of action, it could potentially lead to similar cellular effects.

Action Environment

The synthesis of oxetane derivatives has been shown to require moderate heating , suggesting that temperature could potentially influence the stability and efficacy of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(Oxetan-3-yl)phenol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has a relatively low toxicity profile, making it safe for use in various biological and chemical assays. However, one of the limitations of using this compound is its relatively high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for the research and development of 3-(Oxetan-3-yl)phenol. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential for use in drug discovery and material science. Finally, the development of more efficient and cost-effective synthesis methods for this compound may increase its accessibility and potential for widespread use in research.

Synthesis Methods

The synthesis of 3-(Oxetan-3-yl)phenol can be achieved through several methods, including the reaction of 3-bromophenol with ethylene oxide in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-hydroxyacetophenone with ethylene oxide in the presence of a catalyst such as boron trifluoride etherate. Both methods result in the formation of this compound with high yield and purity.

Scientific Research Applications

3-(Oxetan-3-yl)phenol has shown promising results in various scientific research applications, including drug discovery, cancer treatment, and material science. It has been reported to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Safety and Hazards

Properties

IUPAC Name |

3-(oxetan-3-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,10H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDZHERYJQTJGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-[(thiomorpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2911554.png)

![(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2911561.png)

![3-[(Oxetan-3-yl)amino]propan-1-ol](/img/structure/B2911563.png)

![N-(2-methoxybenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2911564.png)

![2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2911566.png)

![1-benzyl-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2911567.png)

![2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide](/img/structure/B2911568.png)

![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2911570.png)